N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, a sulfonyl group, and an acetamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-chlorophenyl using a sulfonyl chloride reagent under basic conditions.
Thienyl Addition: The intermediate is then reacted with a thienyl derivative in the presence of a suitable catalyst to form the thienyl-sulfonyl compound.
Acetamide Formation: Finally, the thienyl-sulfonyl compound undergoes acylation with 4-methoxyphenyl acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
Indole Derivatives: Widely studied for their diverse biological and clinical applications.
Uniqueness
N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4S2/c1-27-17-8-4-15(5-9-17)13-21(24)23-14-20(19-3-2-12-28-19)29(25,26)18-10-6-16(22)7-11-18/h2-12,20H,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEUSJBVQRIXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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